molecular formula C19H15Cl2N3O3S B2988357 2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005294-41-6

2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2988357
CAS RN: 1005294-41-6
M. Wt: 436.31
InChI Key: CZYRHWHJHBFVMC-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a pyridazine ring, and two chloro groups . It’s used in scientific research for its diverse applications, including drug discovery, material synthesis, and biochemical studies.


Molecular Structure Analysis

The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the chloro groups might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

Compounds similar to 2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potency in in vitro assays, comparable to known selective class III agents undergoing clinical trials, indicating their potential in cardiac arrhythmia treatment (Morgan et al., 1990).

Metabolic Pathways and Excretion

Research into the absorption, distribution, metabolism, and excretion (ADME) of closely related compounds has provided insight into their metabolic pathways, highlighting extensive metabolism and the primary routes of excretion. These studies are crucial for understanding the pharmacokinetics of potential drugs (Yue et al., 2011).

Molecular Docking and Antimicrobial Activity

Molecular docking studies have been conducted on novel pyridine derivatives, offering insights into their interactions with target proteins. Such compounds have shown moderate to good binding energies, indicating potential therapeutic applications. Additionally, their antimicrobial and antioxidant activities have been evaluated, suggesting utility in treating infections and oxidative stress-related conditions (Flefel et al., 2018).

Anticancer Evaluation

Certain derivatives containing the phenylaminosulfanyl moiety have been synthesized and shown potent cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents. Their mechanism of action includes induction of apoptosis and cell cycle arrest, highlighting their therapeutic promise (Ravichandiran et al., 2019).

Herbicidal Activity

Synthesis and structural characterization of related compounds have led to the discovery of novel classes with preliminary herbicidal activity, demonstrating their potential in agricultural applications (Li et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the relevant safety data sheets and follow appropriate safety precautions when handling this compound .

properties

IUPAC Name

2,5-dichloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-11-13(20)6-7-16(15)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRHWHJHBFVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

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